Product packaging for 1,1-Difluorobut-3-en-2-ol(Cat. No.:)

1,1-Difluorobut-3-en-2-ol

Cat. No.: B13551583
M. Wt: 108.09 g/mol
InChI Key: FSVDALTVDDWHNW-UHFFFAOYSA-N
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Description

1,1-Difluorobut-3-en-2-ol is a fluorinated organic compound with the molecular formula C4H6F2O . It serves as a versatile bifunctional synthetic building block in research and development. The molecule features both a stereogenic center and an electron-rich alkene, making it a valuable precursor for constructing more complex molecular architectures. Its primary research value lies in its potential to undergo a variety of chemical transformations; the alkene moiety can participate in cycloaddition reactions or be further functionalized, while the alcohol group can be oxidized or used to form esters and ethers. The 1,1-difluoro motif is of particular interest because incorporating fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability . This makes this compound a compound of interest for medicinal chemistry and agrochemical research, where it can be used to develop novel bioactive molecules. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F2O B13551583 1,1-Difluorobut-3-en-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

1,1-difluorobut-3-en-2-ol

InChI

InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h2-4,7H,1H2

InChI Key

FSVDALTVDDWHNW-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(F)F)O

Origin of Product

United States

Reactivity and Derivatization Studies of 1,1 Difluorobut 3 En 2 Ol

Chemical Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group in 1,1-difluorobut-3-en-2-ol is a prime site for various chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.

Selective Esterification and Etherification Protocols

The esterification of this compound can be achieved through various established protocols. Standard conditions often involve the reaction of the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the alcohol and a carboxylic acid.

Enzymatic methods also present a mild and selective alternative for esterification. Lipases, for instance, can catalyze the esterification in organic solvents, often with high chemo- and regioselectivity, which can be particularly advantageous when other sensitive functional groups are present in the molecule. The synthesis of fluorinated allylic esters has been demonstrated through the rhodium-catalyzed addition of fluorinated benzoic acids to dienes. chemistryviews.org

Etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by nucleophilic substitution with an alkyl halide. For the synthesis of silyl ethers, which can serve as protecting groups, the alcohol is typically reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

Recent advancements in catalysis have provided milder methods for etherification. For example, iron(III)-catalyzed dehydrative etherification of secondary benzylic alcohols has been reported, a method that could potentially be adapted for this compound. acs.org Furthermore, iridium-catalyzed enantioselective and regioselective allylic etherification with aliphatic alcohols offers a sophisticated approach for creating chiral ethers. nih.govhw.ac.uk

Reaction TypeReagents and ConditionsProduct Type
EsterificationAcyl chloride/anhydride, base (e.g., pyridine)Ester
EsterificationCarboxylic acid, DCC/EDCEster
Enzymatic EsterificationCarboxylic acid, LipaseEster
Etherification (Williamson)1. Strong base (e.g., NaH) 2. Alkyl halideEther
Silyl Ether FormationSilyl halide, base (e.g., imidazole)Silyl Ether
Table 1: Selected Protocols for Esterification and Etherification of Alcohols.

Controlled Oxidation Reactions of the Allylic Alcohol Moiety

The controlled oxidation of the secondary allylic alcohol in this compound to the corresponding α,β-unsaturated ketone, 1,1-difluorobut-3-en-2-one, requires mild and selective oxidizing agents to avoid over-oxidation or reaction with the terminal alkene. Reagents such as manganese dioxide (MnO₂) are well-suited for the oxidation of allylic alcohols. Other commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation.

A practical method for the selective aerobic oxidation of secondary alcohols has been developed using nitric acid and iron(III) chloride as catalysts in a fluorinated alcohol solvent. acs.orgnih.govresearchgate.netacs.org This method is particularly effective for secondary alcohols and could be a viable option for the oxidation of this compound, although reactions with allylic alcohols under these conditions have been noted to sometimes result in polymerization. acs.org

Oxidizing Agent/SystemTypical Conditions
Manganese Dioxide (MnO₂)Inert solvent (e.g., dichloromethane, chloroform)
Swern OxidationDMSO, oxalyl chloride, triethylamine, low temperature
Dess-Martin Periodinane (DMP)Inert solvent (e.g., dichloromethane)
HNO₃/FeCl₃/HFIPAerobic conditions, fluorinated solvent
Table 2: Reagents for the Controlled Oxidation of Secondary Alcohols.

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and transformation reactions, providing a handle for further molecular elaboration.

Catalytic Hydrogenation and Chemo-selective Reduction Pathways

The catalytic hydrogenation of the terminal alkene in this compound leads to the formation of 1,1-difluorobutan-2-ol. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under an atmosphere of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve efficient and selective reduction of the double bond without affecting the hydroxyl or geminal difluoro groups.

Recent research has highlighted iron-catalyzed hydrogenation of gem-difluoroalkenes as a promising method. researchgate.net This approach offers a more sustainable and earth-abundant metal-based alternative to traditional precious metal catalysts.

CatalystHydrogen SourceProduct
Palladium on Carbon (Pd/C)H₂ gas1,1-Difluorobutan-2-ol
Platinum on Carbon (Pt/C)H₂ gas1,1-Difluorobutan-2-ol
Iron-based catalyste.g., PhSiH₃1,1-Difluorobutan-2-ol
Table 3: Conditions for the Catalytic Hydrogenation of the Alkene Moiety.

Olefin Metathesis and Cycloaddition Reactions for Scaffold Diversity

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org this compound, with its terminal alkene, can participate in cross-metathesis reactions with other olefins in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. masterorganicchemistry.comchem-station.com This allows for the introduction of a wide variety of substituents at the terminus of the butenyl chain, leading to the synthesis of more complex fluorinated molecules. The functional group tolerance of modern olefin metathesis catalysts is a significant advantage, often allowing for the reaction to proceed without the need for protecting the hydroxyl group. mdpi.com

Cycloaddition reactions provide an efficient means of constructing cyclic and heterocyclic scaffolds. The terminal alkene of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. For instance, a transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides has been reported to produce substituted 1,2,3-triazoles. nih.gov Furthermore, palladium-catalyzed formal [3+2] cycloaddition reactions of gem-difluoroalkenes have been developed for the asymmetric synthesis of 2,2-difluorotetrahydrofurans. researchgate.net The gem-difluoroalkene moiety has also been shown to undergo [3+2] cycloaddition with azomethine ylides to access novel fluorinated 3-azabicyclo[3.1.0]hexanes. nih.gov

Reactivity at the Geminal Difluoro Moiety

The geminal difluoro group significantly influences the reactivity of the adjacent double bond, making it susceptible to nucleophilic attack. This reactivity can be harnessed for various transformations. While direct nucleophilic substitution at the sp²-hybridized carbon bearing the fluorine atoms is difficult, addition-elimination pathways are more common.

Research has shown that gem-difluoroalkenes can undergo a variety of functionalization reactions. These include transition-metal-free defluorinative cycloadditions and metal-free photocatalytic amination and heteroarylation. nih.govrsc.org Furthermore, defluoroalkylation of gem-difluoroalkenes with alcohols via C-F/C-H coupling has been reported. researchgate.net The presence of the hydroxyl group in this compound may influence the course of these reactions, potentially participating in intramolecular processes or requiring protection depending on the reaction conditions. The functionalization of gem-difluoroalkenes can also proceed via fluorine-retentive strategies, allowing for the synthesis of more complex fluorinated compounds. nih.gov

Nucleophilic Substitution and Controlled Defluorination Reactions

The hydroxyl group of this compound can be activated towards nucleophilic substitution, a fundamental transformation in organic synthesis. youtube.com Common strategies involve protonation of the alcohol under acidic conditions or its conversion to a better leaving group, such as a tosylate. youtube.com For primary and secondary alcohols, these reactions can proceed via an S_N2 mechanism. libretexts.org The presence of the gem-difluoro group can influence the reaction pathway, and the allylic nature of the alcohol suggests that S_N1-type reactions involving a carbocation intermediate are also possible. libretexts.org

Controlled defluorination of gem-difluoroallyl alcohols presents a pathway to other valuable fluorinated building blocks. While the complete removal of fluorine is possible, selective removal of a single fluorine atom to yield monofluoroalkenes is a more synthetically useful transformation. This can be achieved through various reductive methods. Alternatively, defluorinative functionalization reactions, where a fluorine atom is replaced by another group, can be employed. For instance, visible-light photoredox catalysis has been used for the defluorinative alkylation of α-trifluoromethyl alkenes to synthesize gem-difluoroalkenes, a reaction that highlights the potential for controlled C-F bond cleavage in these systems. ulsan.ac.kr

Examination of Rearrangement Reactions Influenced by Fluorine Atoms

The fluorine atoms in this compound and its derivatives can significantly influence their propensity to undergo rearrangement reactions. Sigmatropic rearrangements, in particular, are well-documented in fluorinated allylic systems. For example, the formal rsc.orgrsc.org-sigmatropic rearrangement of 2,3,3-trifluoroallyl phosphates and the rsc.orgresearchgate.net-sigmatropic phospha-Wittig rearrangement of fluoroallyl bis(amido)phosphites have been explored for the synthesis of novel fluorinated compounds. nih.govconstructor.university These precedents suggest that derivatives of this compound, such as its phosphate or phosphite esters, could be valuable precursors for complex fluorinated molecules via similar rearrangement pathways.

Synthesis of Advanced Fluorinated Building Blocks from this compound

The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of advanced fluorinated building blocks with potential applications in materials science and medicinal chemistry.

Preparation of Novel Fluorinated Ethers and Amines

Fluorinated ethers can be synthesized from this compound through nucleophilic substitution reactions. The alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide. Alternatively, under Mitsunobu conditions, the alcohol can be reacted with another alcohol to form an ether. The synthesis of fluorinated ethers from polyfluorinated alcohols and perfluoroolefins is a well-established field, and similar principles can be applied to this compound. cas.cn

The synthesis of fluorinated amines from gem-difluoroalkene precursors has also been reported. For instance, the aminofluorination of gem-difluoroalkenes using an electrophilic fluorine source and a nitrogen source like acetonitrile can lead to the formation of α-trifluoromethyl amines. rsc.org Furthermore, the reaction of gem-difluoroallyl arenes with amines such as N-benzylmethylamine demonstrates the feasibility of introducing amino groups into these systems. researchgate.net

Development of Fluorinated Phosphonate (B1237965) and Phosphonamidate Derivatives

Fluorinated phosphonates are important as stable mimics of phosphates in biological systems. The reaction of phosphorus(III) nucleophiles with gem-difluoroalkenes is a known method for the synthesis of fluoroalkenyl phosphonates. researchgate.net A notable example is the copper-catalyzed phosphonyl-difluorination of 1,1-diaryl allylic alcohols, which provides a route to difluoromethylenated phosphonates. rsc.org This methodology can be extended to this compound to access novel fluorinated phosphonates.

The synthesis of fluorinated phosphonamidates, which are also of interest as phosphate bioisosteres, can be envisioned through the reaction of this compound with phosphoramidic chlorides or through a multi-step sequence involving the corresponding phosphonate.

The following table summarizes selected examples of the synthesis of fluorinated phosphonates from allylic alcohols.

Starting Allylic AlcoholReagents and ConditionsProductYield
1,1-diaryl allylic alcoholdiethyl(bromodifluoromethyl)phosphonate, Cu₂O, daylight, acetonitrileγ,γ-diaryl-α,α-difluoroallylphosphonateGood to excellent

Conjugate Additions and Regioselective Carbon-Carbon Bond Formations

The vinyl group in this compound allows for conjugate addition reactions after oxidation of the alcohol to the corresponding α,β-unsaturated ketone. Such enones are excellent Michael acceptors, and the addition of nucleophiles occurs at the β-carbon. libretexts.org The regioselectivity of these additions is influenced by the electronic nature of the gem-difluoro group.

Direct carbon-carbon bond formation at the double bond of this compound derivatives is also a key transformation. The inherent polarity of the gem-difluoroalkene moiety, with the difluorinated carbon being electrophilic and the adjacent carbon being nucleophilic, dictates the regioselectivity of these reactions. nih.gov For instance, in reactions with electrophiles, alkyl-substituted gem-difluoroalkenes tend to react at the difluorinated position, while aryl-substituted analogues react at the benzylic position due to better stabilization of the cationic intermediate. nih.gov This predictable regioselectivity allows for the controlled formation of new carbon-carbon bonds. An example of such regioselectivity is the haloacylation of gem-difluoroalkenes. nih.gov

The following table presents a summary of the regioselective reactions of gem-difluoroalkenes.

Substrate TypeReaction TypeSite of Nucleophilic AttackSite of Electrophilic Attack
Alkyl-substituted gem-difluoroalkeneNucleophilic/Electrophilic CascadeDifluorinated carbonNon-fluorinated carbon
Aryl-substituted gem-difluoroalkeneNucleophilic/Electrophilic CascadeBenzylic carbonDifluorinated carbon

Advanced Spectroscopic Characterization Methodologies for 1,1 Difluorobut 3 En 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its utility is particularly pronounced for organofluorine compounds. researchgate.net The combination of ¹H, ¹³C, and ¹⁹F NMR provides a powerful toolkit for analyzing 1,1-Difluorobut-3-en-2-ol and its derivatives.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For instance, the vinyl protons are expected to resonate at a lower field compared to the proton on the carbon bearing the hydroxyl group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atom attached to the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the carbons are influenced by the electronegativity of the neighboring atoms, with the difluorinated carbon appearing at a significantly different shift compared to the other carbons in the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-2¹H4.0 - 4.5m-
H-3¹H5.8 - 6.2m-
H-4a¹H5.2 - 5.5dJ(H-4a, H-3) ≈ 10
H-4b¹H5.3 - 5.6dJ(H-4b, H-3) ≈ 17
OH¹HVariablebr s-
C-1¹³C115 - 125t¹J(C-F) ≈ 240-280
C-2¹³C70 - 80t²J(C-F) ≈ 20-30
C-3¹³C130 - 140s-
C-4¹³C115 - 125s-

Note: These are predicted values and may vary based on solvent and other experimental conditions.

¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique ideal for distinguishing between different fluorinated products and isomers. alfa-chemistry.com For diastereomeric derivatives of this compound, the fluorine atoms are expected to be diastereotopic and thus exhibit distinct chemical shifts in the ¹⁹F NMR spectrum.

Furthermore, ¹⁹F NMR is an excellent method for quantitative analysis. The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents, allowing for the accurate determination of the relative amounts of different fluorinated species in a mixture without the need for individual calibration standards. This is particularly useful for monitoring reaction progress and determining the isomeric purity of products. The reproducibility and non-destructive nature of quantitative ¹⁹F NMR make it a robust analytical method. jeol.com

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are indispensable for unambiguous structural assignments. spectrabase.com Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.

For fluorinated molecules, heteronuclear correlation experiments involving the ¹⁹F nucleus, such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HMBC, are particularly informative. sigmaaldrich.com These experiments can definitively establish the connectivity between the fluorine atoms and the rest of the molecule. Additionally, through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments can provide valuable information about the stereochemistry of the molecule. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight Determination and Mechanistic Insight through Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation patterns observed in the mass spectrum offer valuable structural information and can provide mechanistic insights. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage. dtic.mil In the case of this compound, fragmentation may also involve the loss of fluorine-containing radicals or neutral molecules. The presence of fluorine can significantly influence the fragmentation pathways, and the analysis of these pathways can help to confirm the structure of the molecule. The loss of fragments with mass units of 19 (F) and 20 (HF) can be indicative of fluorinated compounds.

Interactive Table 2: Plausible Mass Spectrometric Fragments for this compound

m/zPossible Fragment
108[M]⁺
90[M - H₂O]⁺
89[M - F]⁺
88[M - HF]⁺
69[CF₃]⁺ (from rearrangement) or [C₃H₅O]⁺
57[C₄H₉]⁺ (from rearrangement) or [C₃H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound and its derivatives. The O-H stretch of the alcohol group will appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C=C stretch of the alkene will be observed around 1640-1680 cm⁻¹.

The C-F bonds will also give rise to characteristic absorptions in the fingerprint region of the IR spectrum, typically in the range of 1000-1400 cm⁻¹. These bands are often strong due to the large dipole moment change associated with the C-F stretching vibration. Raman spectroscopy can be particularly useful for observing the C=C stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, chiroptical techniques are essential for determining the enantiomeric excess (ee) of a sample. Optical rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the specific rotation are characteristic of a particular enantiomer. A racemic mixture will have an optical rotation of zero. Computational methods can be used to predict the optical rotation of chiral fluorinated alcohols, which can aid in the assignment of the absolute configuration.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed structural information than optical rotation and can be a powerful tool for determining the enantiomeric excess of a sample. The combination of UV and CD spectroscopy, or HPLC with a CD detector, can provide accurate and reliable determination of enantiomeric excess. Vibrational circular dichroism (VCD) is another technique that can be used to determine the enantiomeric excess of chiral molecules.

Computational and Theoretical Investigations of 1,1 Difluorobut 3 En 2 Ol

Quantum Chemical Studies on Molecular Structure, Conformation, and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For 1,1-Difluorobut-3-en-2-ol, the presence of a chiral center, a flexible carbon backbone, and highly electronegative fluorine atoms gives rise to a complex conformational landscape.

Theoretical studies show that the conformational preferences of fluorinated alcohols are heavily influenced by a delicate balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. nih.govresearchgate.net The rotation around the C1-C2 and C2-C3 bonds of this compound would be systematically modeled to locate all possible conformers. The relative stability of these conformers is then determined by calculating their electronic energies. It is often found in fluorinated alcohols that conformations allowing for an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom (OH···F) are particularly stable. researchgate.net Ab initio and Density Functional Theory (DFT) methods are employed to calculate the geometries and energies of these conformers, revealing the preferred spatial arrangement of the molecule in the gas phase. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates typical data obtained from quantum chemical calculations, showing the relative stability of different spatial arrangements (conformers). The lowest energy conformer is set as the reference (0.00 kJ/mol).

ConformerKey Dihedral Angle (F-C1-C2-O)Relative Energy (kJ/mol)Intramolecular H-Bond
A60° (gauche)0.00Yes
B180° (anti)8.5No
C-60° (gauche)12.2No

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. escholarship.org It is widely applied to predict a range of molecular properties for compounds like this compound.

DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) parameters, which is crucial for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, when paired with a suitable DFT functional (like B3LYP or WP04) and basis set, can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for confirming the molecular structure and assigning specific signals to the correct atoms. mdpi.com

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound This table demonstrates the accuracy of DFT in predicting spectroscopic data. The calculated values from different DFT functionals are compared against hypothetical experimental shifts.

Carbon AtomExperimental Shift (ppm)Calculated Shift (B3LYP/6-31G*) (ppm)Calculated Shift (ωB97X-D/def2-SVP) (ppm)
C1 (-CF₂)120.5121.1120.6
C2 (-CHOH)75.275.975.3
C3 (=CH-)135.8136.5135.9
C4 (=CH₂)118.9119.4118.8

DFT is an indispensable tool for exploring the pathways of chemical reactions. For this compound, potential reactions could include oxidation of the alcohol, electrophilic addition to the double bond, or nucleophilic substitution. DFT calculations can map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. dntb.gov.ua Crucially, this method allows for the precise location and characterization of transition states—the high-energy species that exist fleetingly at the peak of the reaction energy barrier. mdpi.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This detailed mechanistic insight is critical for understanding and predicting the chemical behavior of the molecule. nih.gov

DFT provides a wealth of information about the electronic structure of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP). The MEP maps the charge distribution onto the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the electronegative oxygen and fluorine atoms and a positive potential on the hydroxyl hydrogen, predicting the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311+G level)** This table presents key electronic descriptors calculated using DFT, which are used to understand the molecule's reactivity and polarity.

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.8 Debye

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. researchgate.net In an MD simulation, the motions of atoms are calculated over time by solving Newton's equations of motion, using a force field to describe the forces between atoms.

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic conformational flexibility. This approach allows for the exploration of a much broader range of conformations than static calculations and can determine the probabilities of the molecule existing in different shapes. mdpi.com Furthermore, when simulated in a solvent like water, MD can provide a detailed picture of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and surrounding solvent molecules.

Quantitative Structure-Reactivity Relationships in Fluorinated Systems

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. oxfordsciencetrove.com This is achieved by calculating a set of numerical parameters, known as molecular descriptors, that encode steric, electronic, and topological information about the molecule. researchgate.netnih.gov

For a series of related fluorinated compounds, a QSRR model could be developed to predict a specific reactive property, such as the rate constant for a particular reaction. rsc.org Descriptors for this compound might include its HOMO-LUMO gap, dipole moment, solvent-accessible surface area, and specific quantum chemical parameters. By applying statistical methods like multiple linear regression to a training set of molecules with known reactivities, a predictive equation is generated. Such models are valuable in materials science and drug discovery for screening new compounds and predicting their behavior without the need for extensive laboratory work. nih.govnih.gov

Future Research Directions and Emerging Challenges in 1,1 Difluorobut 3 En 2 Ol Chemistry

Design and Synthesis of Highly Efficient and Selective Catalytic Routes

The development of efficient and selective methods for the synthesis of 1,1-Difluorobut-3-en-2-ol is paramount. While general strategies for accessing gem-difluoroalkenes exist, catalytic routes that provide high levels of control over stereochemistry and regiochemistry remain a significant challenge. Future research will likely focus on several key areas:

Asymmetric Carbonyl Addition: A primary strategy for synthesizing this compound involves the addition of a difluorovinyl organometallic reagent to acetaldehyde. The development of chiral catalysts that can mediate this addition enantioselectively is a critical goal. This would provide access to optically pure forms of the alcohol, which is essential for applications in pharmaceuticals and materials science.

Catalytic Reduction of Ketones: An alternative approach is the asymmetric reduction of the corresponding ketone, 1,1-difluorobut-3-en-2-one. Research into highly selective hydrogenation or transfer hydrogenation catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, could provide an efficient pathway to the chiral alcohol.

Novel Precursor Development: The synthesis often relies on precursors like gem-difluoroalkenes, which themselves can be challenging to prepare. nih.govresearchgate.net A promising avenue is the development of novel, stable, and easily accessible difluorovinylating agents that can be used in catalytic cycles. For instance, the use of gem-difluoroallyl-boronates in carbonyl allylation reactions presents a viable, though multi-step, strategy that could be optimized for catalytic efficiency. nih.gov

A summary of potential catalytic strategies is presented in the table below.

Catalytic StrategyPrecursorsKey ChallengePotential Catalyst Systems
Asymmetric Aldehyde Additiongem-Difluorovinyl organometallic, AcetaldehydeEnantioselectivityChiral Lewis acids, Transition metal complexes with chiral ligands
Asymmetric Ketone Reduction1,1-Difluorobut-3-en-2-oneHigh enantiomeric excess (ee%)Ru- or Rh-based transfer hydrogenation catalysts
Cross-Coupling ReactionsHalogenated difluoroalkenes, Vinyl organometallicsRegioselectivity, Catalyst stabilityPalladium or Nickel complexes with specialized ligands

Exploration of Unprecedented Reactivity Patterns and Derivatization Opportunities

The unique electronic properties conferred by the two fluorine atoms create distinct reactivity patterns for this compound compared to its non-fluorinated counterpart. The gem-difluoro group acts as a powerful electron-withdrawing group, influencing the reactivity of both the adjacent alcohol and the allyl moiety. nih.gov

Future research should focus on leveraging this unique reactivity for novel derivatizations:

Alcohol Functionalization: Standard derivatization of the secondary alcohol via esterification or etherification is expected. However, the influence of the CF2 group on the acidity and nucleophilicity of the hydroxyl group needs systematic investigation.

Alkene Transformations: The electron-deficient nature of the double bond opens up possibilities for reactions with nucleophiles, such as Michael additions, which are uncommon for simple allylic alcohols. Catalytic methods for hydrofunctionalization, such as hydroamination or hydroarylation, could lead to a diverse range of derivatives. researchgate.net

Cycloaddition Reactions: The gem-difluoroalkene moiety can participate in concerted cycloaddition reactions, providing access to complex difluorinated cyclic structures without the common issue of β-fluoride elimination. nih.gov

Oxidative Processes: Selective oxidation of the alkene or the alcohol presents another avenue for derivatization. Cobalt-catalyzed dioxygenation of gem-difluoroalkenes has been shown to yield β-phenoxy-β,β-difluorobenzyl alcohols, a transformation that could be adapted for this compound to introduce new functional groups. acs.org

Reaction TypeReagents/CatalystsPotential Products
Alcohol Derivatization Acyl chlorides, Alkyl halidesEsters, Ethers
Alkene Functionalization Organocuprates, Ni-H catalystsMichael adducts, Hydroarylated products
Cycloaddition Dienes, 1,3-DipolesDifluorinated cyclohexenes, Heterocycles
Oxidation PCC, DMP, Co(II)/O21,1-Difluorobut-3-en-2-one, Epoxides, Diols

Development of Advanced Spectroscopic and Analytical Techniques for Transient Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Many reactions involving fluorinated compounds proceed through short-lived, highly reactive intermediates. acs.org A significant challenge lies in the direct observation and characterization of these transient species.

Future work in this area will require the application and further development of advanced spectroscopic techniques:

Low-Temperature NMR Spectroscopy: 19F NMR is a powerful tool for studying organofluorine compounds. nih.gov Conducting reactions at cryogenic temperatures can slow down reaction rates sufficiently to allow for the detection of intermediates, such as carbocations or organometallic complexes, by multinuclear NMR (1H, 13C, 19F).

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that proceed through radical mechanisms, such as certain cobalt-catalyzed oxidations, EPR spectroscopy is indispensable for detecting and characterizing the radical intermediates involved in the catalytic cycle. acs.org

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) and cold-spray ionization can be used to gently transfer transient species from the reaction solution into the gas phase for mass analysis, providing insights into their structure and composition.

In Situ IR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes in real-time, providing kinetic data and helping to identify the formation and consumption of intermediates during a reaction.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synthesis and functionalization of complex fluorinated molecules often involve navigating a vast and intricate reaction space. acs.org Traditional trial-and-error approaches are time-consuming and inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery in this area. cas.cneurekalert.org

The integration of AI and ML into the study of this compound chemistry presents several exciting opportunities:

Predicting Reaction Outcomes: ML models, trained on large datasets of chemical reactions, can predict the most likely products, yields, and stereoselectivity for reactions involving this compound under various conditions. nih.govmit.edu This can help chemists prioritize experiments and avoid unproductive reaction pathways.

Catalyst Design and Optimization: AI can be used to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound. arxiv.orgacs.org Generative models can propose new ligand structures, while optimization algorithms like Bayesian optimization can efficiently search for the best reaction conditions (e.g., temperature, solvent, catalyst loading). arxiv.org

Mechanism Elucidation: AI tools can analyze large datasets from spectroscopic and computational studies to identify patterns and correlations that may not be apparent to human researchers, thereby aiding in the elucidation of complex reaction mechanisms. arxiv.org

Investigation into the Environmental Fate and Degradation Pathways of this compound and its Metabolites

As with any synthetic chemical, understanding the environmental fate of this compound and its derivatives is crucial. The presence of fluorine atoms can significantly alter a molecule's persistence, bioavailability, and degradation pathways. acs.org

Future research must rigorously investigate the following aspects:

Atmospheric Degradation: Fluorotelomer alcohols (FTOHs) are known to undergo atmospheric degradation, acting as precursors to persistent perfluorinated carboxylic acids (PFCAs). acs.org Smog chamber studies will be necessary to determine the atmospheric lifetime of this compound, its reaction products with atmospheric oxidants (e.g., OH radicals), and whether it contributes to the formation of harmful, long-lived metabolites.

Biodegradation: The biotransformation of FTOHs in aquatic systems and soil involves the oxidation of the alcohol moiety. utoronto.canih.gov Studies using microbial cultures are needed to determine if this compound is biodegradable. The presence of the double bond and the relatively short carbon chain may render it more susceptible to microbial degradation than long-chain, saturated FTOHs.

Metabolite Identification: A key challenge is the identification of all major degradation products and metabolites. This requires sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to trace the transformation pathways. nih.gov It is critical to determine whether degradation leads to complete mineralization or the formation of stable, potentially toxic, fluorinated intermediates. Unlike heavily fluorinated FTOHs, the degradation of a lightly fluorinated compound like this compound could potentially lead to the formation of metabolites like fluoroacetic acid, which has known toxicity. nih.gov Oxidative defluorination is another possible metabolic pathway that could lead to reactive intermediates. hyphadiscovery.com

Q & A

What synthetic strategies are effective for preparing 1,1-difluorobut-3-en-2-ol, and how can competing reaction pathways be minimized?

The synthesis of fluorinated alcohols like this compound often involves halogen exchange or difluorination of precursor ketones or alkenes. For example, a method analogous to the difluorination/fragmentation process for difluoromethyl ketones (e.g., using trifluorobutane-1,3-dione intermediates) may apply . Competing pathways, such as over-fluorination or elimination, can be minimized by optimizing reaction conditions (e.g., temperature, stoichiometry of fluorinating agents, and catalyst selection). Detailed NMR and IR spectroscopy are critical for tracking intermediates and verifying product purity .

How do the steric and electronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

The difluoromethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which polarizes adjacent bonds and enhances the electrophilicity of the hydroxyl-bearing carbon. Steric hindrance from the two fluorine atoms may slow bimolecular reactions (e.g., SN2 mechanisms), favoring intramolecular rearrangements or elimination. Computational studies (e.g., DFT) combined with kinetic experiments can elucidate these effects, as demonstrated in analogous fluorinated alcohols .

What spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

  • ¹⁹F NMR : Detects fluorine environments and confirms substitution patterns.
  • ¹H NMR : Identifies coupling between fluorine and adjacent protons (e.g., J~53 Hz for CHF₂ groups) .
  • IR Spectroscopy : Validates hydroxyl and C-F stretching frequencies (~3300 cm⁻¹ for -OH and ~1100 cm⁻¹ for C-F) .
    Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects or impurities. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is advised .

How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Fluorinated alcohols are often used as enzyme probes due to their ability to mimic natural substrates. For example:

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .
  • Molecular docking : Predicts interactions with active sites, leveraging the compound’s electronegativity and steric profile. Ensure purity (>98% by HPLC) to avoid false positives .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

  • Safety : Fluorinating agents (e.g., DAST) are highly toxic; rigorous hazard assessments and gas-scrubbing systems are essential .
  • Yield optimization : Side reactions (e.g., polymerization of the alkene moiety) require controlled temperatures and inert atmospheres.
  • Purification : Chromatography may be impractical at scale; distillative methods or crystallization should be explored .

How does the compound’s stability under varying pH and solvent conditions impact its applicability in drug discovery?

Fluorinated alcohols are sensitive to acidic/basic conditions, which may cleave the C-F bond or dehydrate the hydroxyl group. Stability studies (e.g., accelerated degradation tests in buffers) are critical. For instance, analogs like 4,4-difluoro-2,2-dimethylbutan-1-ol show enhanced stability in aprotic solvents, suggesting similar strategies for this compound .

What computational methods are effective for predicting the physicochemical properties of this compound?

  • Molecular Dynamics (MD) : Simulates solvation effects and partition coefficients (logP).
  • Density Functional Theory (DFT) : Calculates pKa, dipole moments, and frontier molecular orbitals to predict reactivity.
  • COSMO-RS : Models solubility in diverse solvents. Validation against experimental data (e.g., PubChem entries) is essential .

How can researchers address discrepancies in reported biological activities of fluorinated alcohols across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Best practices include:

  • Standardized protocols : Adopt consensus methods (e.g., NIH/EPA guidelines).
  • Meta-analysis : Compare data across studies using tools like ChemRxiv or PubChem BioAssay.
  • Counter-synthesis : Reproduce the compound independently to confirm activity .

What role does this compound play in studying metabolic pathways via isotopic labeling?

Deuterated or ¹⁸O-labeled analogs can trace metabolic flux. For example, substituting the hydroxyl group with ¹⁸O enables tracking via mass spectrometry. Synthetic routes may involve labeled precursors (e.g., D₂O exchange) or enzymatic incorporation .

How can the compound’s potential toxicity be evaluated in early-stage research?

  • Ames test : Screens for mutagenicity.
  • Cytotoxicity assays : Use human cell lines (e.g., HEK293) to measure IC₅₀.
  • ADMET modeling : Predicts absorption and hepatotoxicity. Ensure compliance with FDA guidelines for research compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.